![molecular formula C18H16ClNO2S B14404474 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one CAS No. 88252-55-5](/img/structure/B14404474.png)
7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[420]octan-8-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[420]octan-8-one involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[42
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer treatments.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism by which 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes critical for cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other azabicyclo[4.2.0]octanones and their derivatives. Compared to these, 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one is unique due to the presence of the chlorophenoxy and phenyl groups, which confer distinct chemical properties and biological activities. Other similar compounds include:
- cis-7-Azabicyclo[4.2.0]octan-8-one
- 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues .
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
88252-55-5 |
|---|---|
Molecular Formula |
C18H16ClNO2S |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
7-(4-chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C18H16ClNO2S/c19-14-7-9-15(10-8-14)22-16-17(21)20-11-4-12-23-18(16,20)13-5-2-1-3-6-13/h1-3,5-10,16H,4,11-12H2 |
InChI Key |
VAKLYMWHPRSHQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C(C2(SC1)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


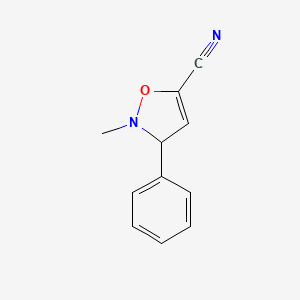

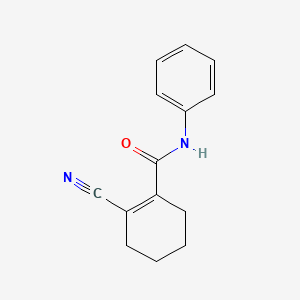
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)

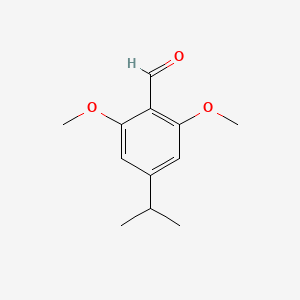
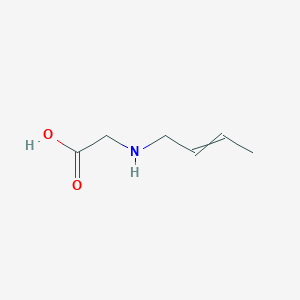

![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
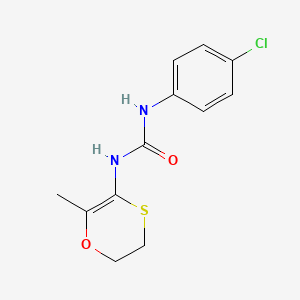
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
